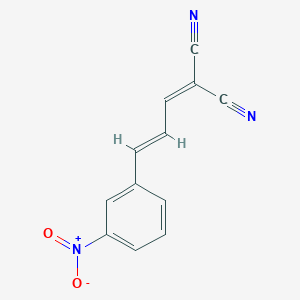

Malononitrile, (m-nitrocinnamylidene)-

Description

Structure

3D Structure

Properties

CAS No. |

41122-41-2 |

|---|---|

Molecular Formula |

C12H7N3O2 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

2-[(E)-3-(3-nitrophenyl)prop-2-enylidene]propanedinitrile |

InChI |

InChI=1S/C12H7N3O2/c13-8-11(9-14)5-1-3-10-4-2-6-12(7-10)15(16)17/h1-7H/b3-1+ |

InChI Key |

SUUDBEARADVQJK-HNQUOIGGSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=C(C#N)C#N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=C(C#N)C#N |

Origin of Product |

United States |

Contextualization Within the Broader Field of Malononitrile Chemistry

Malononitrile (B47326) (CH₂(CN)₂) is a highly versatile and widely utilized building block in organic synthesis. unamur.be Its defining feature is the active methylene (B1212753) group (-CH₂-) flanked by two strongly electron-withdrawing nitrile groups (-CN). This unique structure makes the methylene protons acidic and easily removable by a base, facilitating its participation in a variety of carbon-carbon bond-forming reactions. researchgate.netscispace.com

The most prominent reaction involving malononitrile is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. researchgate.net This reaction is a cornerstone for synthesizing a vast array of α,β-unsaturated nitriles. researchgate.net Malononitrile's reactivity has made it an indispensable reagent in the synthesis of pharmaceuticals, dyes, agrochemicals, and materials for organic electronics. researchgate.net Its derivatives are key intermediates in the production of diverse heterocyclic compounds and complex molecules with significant biological and material properties. researchgate.netresearchgate.net

Significance of Cinnamylidene Malononitrile Frameworks in Advanced Chemical Systems

The cinnamylidene malononitrile (B47326) framework is a specific class of compounds synthesized, typically, through the Knoevenagel condensation of cinnamaldehyde (B126680) or its derivatives with malononitrile. nih.gov This structure is characterized by a phenyl group connected to a dicyanovinyl group via a propenylidene bridge, creating an extended π-conjugated system. This extended conjugation is the source of many of their interesting properties.

These frameworks are classic examples of donor-π-acceptor (D-π-A) systems, where the phenyl ring can be substituted with electron-donating groups and the malononitrile moiety acts as a potent electron acceptor. This electronic asymmetry gives rise to significant intramolecular charge transfer, which is a key requirement for materials with nonlinear optical (NLO) properties. researchgate.net Research has shown that benzylidene and cinnamylidene malononitrile derivatives are promising candidates for third-order NLO materials, which have potential applications in photonics and optical data processing. researchgate.net

Overview of Current Research Trajectories for Malononitrile, M Nitrocinnamylidene

Knoevenagel Condensation Approaches for Alkylidenemalononitriles

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the condensation of an active methylene (B1212753) compound, such as malononitrile, with an aldehyde or ketone. In the context of malononitrile, (m-nitrocinnamylidene)-, the reaction proceeds between m-nitrocinnamaldehyde and malononitrile. This reaction is typically catalyzed by a weak base.

The general reaction is as follows:

A general scheme for the Knoevenagel condensation between an aldehyde/ketone and malononitrile.

Catalyst Systems and Reaction Conditions in Knoevenagel Condensation

A wide array of catalyst systems and reaction conditions have been developed to promote the Knoevenagel condensation for the synthesis of alkylidenemalononitriles, often with a focus on improving yields, reducing reaction times, and employing environmentally benign procedures.

Catalyst Systems:

Basic Catalysts: Traditional methods often employ organic bases like piperidine, pyridine, and ammonium (B1175870) salts (e.g., ammonium acetate). These catalysts facilitate the deprotonation of malononitrile to form a reactive carbanion.

Lewis Acids: Lewis acids such as zinc chloride (ZnCl2) and lanthanum chloride (LaCl3) have also been utilized to catalyze the condensation, often under solvent-free conditions.

Heterogeneous Catalysts: To simplify catalyst recovery and reuse, various solid-supported catalysts have been investigated. These include:

Metal-Organic Frameworks (MOFs): Amino-functionalized MOFs have demonstrated high catalytic activity under mild conditions.

Nanoparticles: Nickel-copper alloy nanoparticles supported on multi-walled carbon nanotubes (NiCu@MWCNT) have been shown to be effective catalysts in a water/methanol solvent system.

Modified Zirconia: Selenium-promoted zirconia (SeO2/ZrO2) has been used as a solid catalyst at room temperature.

Natural Catalysts: In a push towards greener chemistry, natural and biodegradable catalysts like lemon juice have been explored.

Reaction Conditions:

The choice of solvent and temperature significantly impacts the reaction outcome. While traditional syntheses often utilize organic solvents like ethanol, benzene, or dimethylformamide (DMF), there is a growing trend towards solvent-free conditions or the use of greener solvents like water. Reactions can be conducted at room temperature or with heating, depending on the reactivity of the substrates and the catalyst employed.

| Catalyst System | Typical Reaction Conditions | Key Advantages |

|---|---|---|

| Piperidine/Pyridine | Ethanol, Reflux | Well-established, effective for many substrates |

| Ammonium Acetate (B1210297) | Solvent-free, Sonication/Microwave | Mild, environmentally friendly |

| NiCu@MWCNT | Water/Methanol, Room Temperature | High activity, catalyst recyclability |

| Amino-functionalized MOFs | Ethanol, Room Temperature | High conversion, short reaction time, reusability |

| Lemon Juice | Solvent-free, Room Temperature | Natural, eco-friendly, and economical |

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool to accelerate the Knoevenagel condensation. nih.gov This technique often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov

Microwave-assisted syntheses are frequently performed under solvent-free conditions, further enhancing their green credentials. For instance, the reaction of various aldehydes with malononitrile can be completed in a matter of minutes with excellent yields using a catalytic amount of a base like ammonium acetate under microwave irradiation. The enhanced reaction rates are attributed to the efficient and uniform heating of the reaction mixture by microwaves. nih.gov

Multicomponent Reactions Incorporating Malononitrile Derivatives

Malononitrile is a versatile building block in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product. These reactions are highly efficient in building molecular complexity from simple starting materials.

Malononitrile's activated methylene group and its two cyano groups allow it to participate in a variety of MCRs to synthesize diverse heterocyclic compounds, such as pyridines, pyrans, and their fused derivatives. For example, a common MCR involves the reaction of an aldehyde, malononitrile, and a third component like a β-ketoester or a thiol. The initial step is often a Knoevenagel condensation between the aldehyde and malononitrile to form an alkylidenemalononitrile intermediate, which then undergoes further reaction with the other components in the reaction mixture.

Strategies for Stereoselective Synthesis of Chiral Malononitrile Derivatives

The development of stereoselective methods for the synthesis of chiral malononitrile derivatives is an area of significant research interest, as these compounds can serve as valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

One prominent strategy involves the asymmetric Michael addition of malononitrile to α,β-unsaturated compounds like chalcones. This reaction can be catalyzed by chiral organocatalysts, such as rosin-derived bifunctional squaramide, to afford γ-cyano carbonyl compounds with high yields and enantioselectivities. Another approach is the use of rare-earth metal amides in combination with chiral ligands to catalyze the enantioselective Michael addition of malononitrile to unsaturated ketones.

Furthermore, chemoenzymatic one-pot processes have been developed. For example, a Knoevenagel condensation can be followed by an asymmetric hydrogenation mediated by an ene-reductase to produce β-chiral malononitrile derivatives with excellent enantiomeric excess.

Mechanistic Investigations of Synthetic Pathways

The mechanism of the Knoevenagel condensation is generally well-understood and proceeds through a series of reversible steps. In the presence of a basic catalyst, the active methylene group of malononitrile is deprotonated to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (e.g., m-nitrocinnamaldehyde).

The resulting alkoxide intermediate is then protonated to form a β-hydroxy dinitrile (an aldol-type adduct). This intermediate subsequently undergoes dehydration, often facilitated by the catalyst and/or heating, to yield the final α,β-unsaturated product, (m-nitrocinnamylidene)malononitrile. The elimination of water is typically the driving force for the reaction.

| Step | Description |

|---|---|

| 1. Deprotonation | A basic catalyst removes a proton from the active methylene group of malononitrile to form a carbanion. |

| 2. Nucleophilic Attack | The carbanion attacks the carbonyl carbon of the aldehyde. |

| 3. Protonation | The resulting alkoxide intermediate is protonated to form a β-hydroxy adduct. |

| 4. Dehydration | The β-hydroxy adduct eliminates a molecule of water to form the final α,β-unsaturated product. |

Studies using computational and in-situ spectroscopic techniques have provided deeper insights into the reaction kinetics and the role of solvents and catalysts in influencing the reaction pathway. For instance, investigations into mechanochemical Knoevenagel condensations have revealed the influence of solvent polarity on the reaction kinetics and have even allowed for the isolation and characterization of reaction intermediates. nih.gov

Nucleophilic Reactivity of the Activated Methylene Group

The methylene group (CH₂) in malononitrile and its derivatives is positioned between two strongly electron-withdrawing nitrile (-CN) groups. This positioning significantly increases the acidity of the methylene protons, making it an "active methylene group". researchgate.netnih.gov Deprotonation by a base readily generates a resonance-stabilized carbanion, which is a potent nucleophile. nih.gov

This nucleophilic character is fundamental to many reactions involving (m-nitrocinnamylidene)malononitrile precursors and related compounds. Two primary reaction types highlight this reactivity:

Knoevenagel Condensation: This is a nucleophilic addition of the active methylene compound to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to form a C=C double bond. researchgate.netrsc.org The synthesis of (m-nitrocinnamylidene)malononitrile itself is a classic example, involving the condensation of m-nitrobenzaldehyde with malononitrile. researchgate.net

Michael Addition: The carbanion generated from an activated methylene group can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds or other Michael acceptors. rsc.orgsemanticscholar.org

The reactivity of the active methylene group is a cornerstone of malononitrile chemistry, providing a powerful tool for carbon-carbon bond formation. researchgate.net

Electrophilic Properties of the Olefinic Cinnamylidene Moiety

The (m-nitrocinnamylidene)malononitrile molecule possesses a conjugated system of double bonds (an olefinic cinnamylidene moiety) that is flanked by two powerful electron-withdrawing groups: the dicyanovinyl group and the m-nitrophenyl group. This electronic structure renders the olefinic system highly electron-deficient and thus, strongly electrophilic.

This extended conjugated system functions as an excellent Michael acceptor, susceptible to nucleophilic attack at its β- and δ-positions. This reactivity is a key feature in its role as a building block for more complex molecules.

1,4-Conjugate Addition (Michael Addition): Nucleophiles can add to the β-position relative to the dicyanovinyl group.

1,6-Conjugate Addition (Vinylogous Michael Addition): Due to the extended conjugation, nucleophilic attack can also occur at the δ-position (the carbon attached to the aromatic ring). buchler-gmbh.com

The electrophilicity of benzylidenemalononitriles has been quantified, confirming their character as potent electrophiles capable of reacting with a wide array of nucleophiles, including carbanions and amines. researchgate.net The presence of the nitro group in the meta position of the phenyl ring further enhances this electrophilic character through its inductive electron-withdrawing effect.

Cycloaddition Reactions and Heterocycle Formation

The electron-deficient nature of the olefinic bonds in (m-nitrocinnamylidene)malononitrile and its analogs makes them excellent dienophiles or participants in various cycloaddition reactions. These reactions are a powerful strategy for the rapid construction of complex carbocyclic and heterocyclic frameworks.

A notable example is the [4+2] cycloaddition (Diels-Alder type) reaction . In these reactions, the alkylidenemalononitrile can act as the dienophile, reacting with a suitable diene. Organocatalyzed versions of these reactions have been developed, for instance, reacting isatylidene malononitrile with α,β-unsaturated ketones to form spiro[cyclohexanone]oxindole derivatives. rsc.orgnih.gov

Synthesis of Nitrogen-Containing Heterocyclic Compounds

(m-nitrocinnamylidene)malononitrile is a valuable precursor for the synthesis of a wide variety of nitrogen-containing heterocycles. The reactivity of both the dicyanovinyl moiety and the potential for transforming the nitro group contribute to its versatility.

Common synthetic strategies include:

Reaction with dinucleophiles: The electrophilic olefinic system can react with compounds containing two nucleophilic centers (e.g., hydrazines, ureas, amidines) to form various heterocyclic rings through a sequence of addition and cyclization-condensation reactions.

Multi-component reactions: Malononitrile and its aldehyde precursors are frequently used in one-pot, multi-component reactions to build complex heterocycles like pyridines and pyrimidines. acs.org

Cycloaddition with azides: The reaction of activated alkenes with azides can lead to the formation of triazoles, a class of important nitrogen-containing heterocycles. beilstein-journals.org

Formation of Donor-Acceptor Heterocyclic Systems

Molecules like (m-nitrocinnamylidene)malononitrile are archetypal donor-π-acceptor (D-π-A) systems. The nitrophenyl group can act as the donor (or be modified to become a stronger donor), the cinnamylidene bridge serves as the π-conjugated spacer, and the dicyanovinyl group is a strong acceptor.

This intrinsic D-π-A character makes it a valuable synthon for creating more elaborate heterocyclic systems with tailored electronic and optical properties. These properties are of significant interest for applications in molecular electronics and nonlinear optics. The synthesis often involves reactions that incorporate the (m-nitrocinnamylidene)malononitrile framework into a larger heterocyclic structure, preserving or enhancing the charge-transfer characteristics of the molecule. researchgate.net

Electrochemistry of Alkylidenemalononitriles

The electrochemistry of alkylidenemalononitriles is characterized by the reduction of the electron-deficient C=C double bond. researchgate.net The presence of strong electron-withdrawing groups facilitates the acceptance of electrons. The electrochemical behavior of (m-nitrocinnamylidene)malononitrile would be expected to involve several reduction steps.

Reduction of the Olefinic System: The conjugated olefinic moiety is typically the first to be reduced. This can occur via a one-electron reduction to form a radical anion, which can then dimerize or be further reduced. Two-electron reduction leads to the saturation of the double bond. Known electrochemical reactions for this class of compounds include cathodic hydrogenation and cyclodimerization. researchgate.net

Reduction of the Nitro Group: The aromatic nitro group is also electrochemically active and can be reduced. This process often occurs in multiple steps, potentially forming nitroso and hydroxylamine (B1172632) intermediates before complete reduction to an amine. The precise potential at which this occurs depends on the electrode material and reaction conditions.

Reduction of Nitrile Groups: The reduction of nitrile groups occurs at much more negative potentials and is generally not observed under typical electrochemical conditions for these molecules.

The specific reduction potentials for (m-nitrocinnamylidene)malononitrile would provide quantitative data on its electron-accepting ability.

| Electrochemical Process | Expected Product Type | Notes |

| Cathodic Hydrogenation | Saturated dinitrile | Reduction of the C=C double bonds. |

| Cyclodimerization | Dimeric species | Occurs via coupling of radical anion intermediates. |

| Nitro Group Reduction | Amine, Hydroxylamine | Stepwise reduction of the -NO₂ group. |

Transformations Involving the Nitro Group

The nitro group on the aromatic ring of (m-nitrocinnamylidene)malononitrile is a versatile functional group that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of the molecule. The most common and synthetically important transformation is its reduction to an amino group (-NH₂). acs.orgyoutube.com

A wide range of reagents can be employed for this reduction, offering varying degrees of selectivity and tolerance to other functional groups. commonorganicchemistry.com

| Reducing Agent | Typical Conditions | Selectivity Notes |

| H₂/Pd-C | Catalytic hydrogenation | Highly efficient but can also reduce C=C bonds. |

| Fe, Zn, or Sn in Acid | e.g., Fe/HCl, Zn/AcOH | Classic methods, often tolerant of other reducible groups. |

| Tin(II) Chloride (SnCl₂) | Mild conditions | Good for substrates with sensitive functional groups. |

| Sodium Borohydride (B1222165) (NaBH₄) | Requires a catalyst (e.g., Ni or Co complexes) | NaBH₄ alone is typically not strong enough to reduce aromatic nitro groups. jsynthchem.com |

The reduction of the nitro group to an amine transforms the electronic properties of the aromatic ring from electron-withdrawing to electron-donating. The resulting amino group can then serve as a nucleophile or as a directing group in further reactions, such as:

Diazotization: Formation of a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents.

Amide formation: Acylation of the amino group.

Intramolecular cyclization: The amine can react with other functional groups within the molecule to form new heterocyclic rings, providing a powerful strategy for building complex molecular architectures. researchgate.net

Computational Chemistry and Theoretical Investigations of Malononitrile, M Nitrocinnamylidene Systems

Quantum Chemical Characterization

No specific studies detailing the quantum chemical characterization of Malononitrile (B47326), (m-nitrocinnamylidene)- were identified. Such an analysis would typically involve:

Calculations of Global Chemical Reactivity Descriptors (Hardness, Softness)Derived from HOMO and LUMO energies, global chemical reactivity descriptors quantify a molecule's stability and reactivity.nih.govijsr.netresearchgate.netKey descriptors include:

Hardness (η): A measure of resistance to change in electron distribution. nih.govijsr.net

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. nih.govijsr.net

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. ijsr.net

While the theoretical framework for these calculations is well-established, nih.govnih.govijsr.net no published values for Malononitrile, (m-nitrocinnamylidene)- could be found.

Molecular Docking Studies for Ligand-Receptor Interaction Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. mdpi.comnih.gov This method is instrumental in drug discovery for predicting binding affinity and interaction modes. Although studies have been conducted on derivatives of malononitrile mdpi.com and related nitro-substituted compounds, nih.govresearchgate.net no molecular docking analyses specifically targeting Malononitrile, (m-nitrocinnamylidene)- have been reported.

Molecular Dynamics Simulations to Explore Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. mdpi.comnih.gov This powerful tool is used to explore a molecule's conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological membrane. There are currently no available MD simulation studies for Malononitrile, (m-nitrocinnamylidene)- in the scientific literature.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry can be used to map out the energy landscape of a chemical reaction, identifying the lowest-energy pathway from reactants to products. This involves calculating the structures and energies of transition states and intermediates. Such studies are vital for understanding reaction mechanisms and kinetics. However, no computational studies on the reaction pathways involving Malononitrile, (m-nitrocinnamylidene)- have been published.

Spectroscopic Characterization Methodologies for Malononitrile, M Nitrocinnamylidene Compounds

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. In Malononitrile (B47326), (m-nitrocinnamylidene)-, the key functional groups are the nitrile (C≡N), nitro (NO2), alkene (C=C), and aromatic ring functionalities. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational frequencies of these groups.

The presence of a conjugated system in the molecule influences the exact position of these bands. The key expected IR absorption bands are summarized in the table below. The nitrile group (C≡N) is expected to show a sharp, intense absorption band around 2220-2240 cm⁻¹, a region typical for conjugated nitriles. unlp.edu.ar The nitro group (NO2) is characterized by two strong stretching vibrations: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. researchgate.netnist.gov

The carbon-carbon double bond (C=C) stretches of the cinnamylidene moiety and the aromatic ring are expected in the 1680-1400 cm⁻¹ region. rsc.org Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the vinylic C-H stretches are also found in this region (3100-3000 cm⁻¹). rsc.org

Table 1: Expected Infrared Absorption Bands for Malononitrile, (m-nitrocinnamylidene)-

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Vinylic C=C-H | Stretch | 3100 - 3000 | Medium |

| Nitrile (C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |

| Alkene (C=C) | Stretch | 1680 - 1640 | Medium |

| Aromatic C=C | Stretch | 1600 - 1400 | Medium-Weak |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Malononitrile, (m-nitrocinnamylidene)- is expected to show distinct signals for the aromatic and vinylic protons. The aromatic protons on the m-substituted nitrobenzene (B124822) ring will appear as a complex multiplet pattern in the downfield region (δ 7.5-8.7 ppm) due to the electron-withdrawing effect of the nitro group. The protons of the conjugated diene system (the cinnamylidene fragment) will also be in the downfield region, likely between δ 7.0 and 8.5 ppm, appearing as doublets or doublets of doublets due to cis/trans coupling. For a related compound, 2-(4-nitrobenzylidene)malononitrile, the aromatic protons appear at δ 8.41 and 8.10 ppm, with the vinylic proton at δ 7.90 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for Malononitrile, (m-nitrocinnamylidene)-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H on nitro-substituted ring) | 7.5 - 8.7 | m (multiplet) |

| Vinylic (-CH=CH-CH=) | 7.0 - 8.5 | dd (doublet of doublets) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The two nitrile carbons (C≡N) are expected to appear in the range of δ 112-115 ppm. The carbon of the C=(CN)₂ group is expected to be significantly deshielded, appearing at a lower field (δ ~85-90 ppm). The carbons of the aromatic ring and the conjugated alkene chain will resonate in the δ 120-160 ppm region. The carbon atom attached to the nitro group will be found at the lower end of this range. For comparison, in 2-(4-nitrobenzylidene)malononitrile, the carbon signals appear at δ 156.8, 150.4, 135.8, 131.3, 124.6, 112.6, 111.5, and 87.5 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for Malononitrile, (m-nitrocinnamylidene)-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NO₂ | ~148 |

| Aromatic CH | 120 - 140 |

| Vinylic CH | 125 - 160 |

| C=(CN)₂ | 85 - 90 |

| C≡N | 112 - 115 |

Mass Spectrometric Approaches for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of Malononitrile, (m-nitrocinnamylidene)- is C12H7N3O2, which corresponds to a monoisotopic mass of 225.0538 Da. nih.gov The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 225.

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several pathways, primarily involving the cleavage of the nitro and nitrile groups, as well as the fragmentation of the polyene chain. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (mass = 46) and NO (mass = 30). The loss of the nitrile groups (CN, mass = 26) is also a probable fragmentation pathway.

Table 4: Expected Mass Spectrometric Fragments for Malononitrile, (m-nitrocinnamylidene)-

| Ion | Proposed Formula | m/z (Expected) |

| [M]⁺ | [C₁₂H₇N₃O₂]⁺ | 225 |

| [M-NO]⁺ | [C₁₂H₇N₂O]⁺ | 195 |

| [M-NO₂]⁺ | [C₁₂H₇N₂]⁺ | 179 |

| [M-CN]⁺ | [C₁₁H₇N₂O₂]⁺ | 199 |

| [M-HCN]⁺ | [C₁₁H₆N₂O₂]⁺ | 198 |

| [C₉H₆N]⁺ | [C₉H₆N]⁺ | 128 |

Advanced Spectroscopic Probes for Structural Elucidation and Conformation

For an unambiguous assignment of all proton and carbon signals and to determine the three-dimensional structure, advanced spectroscopic techniques would be employed.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity of the vinylic and aromatic systems. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments could provide information about the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution, particularly the geometry around the C=C double bonds (E/Z isomerism).

These advanced methods, while more complex, offer a comprehensive understanding of the molecule's structure that complements the initial data obtained from 1D NMR, IR, and MS.

Advanced Applications and Potential in Materials Science of Malononitrile, M Nitrocinnamylidene and Its Derivatives

Development of Solvatochromic Dyes

Malononitrile (B47326), (m-nitrocinnamylidene)- and its derivatives are archetypal examples of push-pull chromophores, which are the building blocks for many solvatochromic dyes. These dyes exhibit a pronounced change in their absorption or emission spectra in response to the polarity of their solvent environment. This phenomenon, known as solvatochromism, arises from the alteration of the energy difference between the ground and excited states of the molecule due to differential solvation.

The structure of (m-nitrocinnamylidene)malononitrile features a π-conjugated bridge connecting an electron-donating group (the phenyl ring, although weakly donating in this specific case) and strong electron-acceptor groups (the dicyanovinyl and nitro groups). This configuration facilitates intramolecular charge transfer (ICT) upon photoexcitation. In non-polar solvents, the ground state is more stable, while in polar solvents, the more polar excited state is stabilized, leading to a red shift (bathochromic shift) in the absorption spectrum. Conversely, if the ground state is more polar than the excited state, a blue shift (hypsochromic shift) can be observed, a phenomenon known as negative solvatochromism.

While specific experimental data for the solvatochromic behavior of Malononitrile, (m-nitrocinnamylidene)- is not extensively documented in publicly available literature, the principles of solvatochromism in analogous D-π-A systems are well-established. For instance, studies on similar malononitrile-based merocyanine (B1260669) dyes have demonstrated both positive and negative solvatochromism depending on the nature of the donor and the π-linker. The magnitude of the solvatochromic shift is a key parameter in the design of sensitive solvent polarity sensors.

Table 1: Key Molecular Features of (m-nitrocinnamylidene)malononitrile Relevant to Solvatochromism

| Feature | Description | Impact on Solvatochromism |

| Electron Acceptor Groups | Dicyanovinyl and Nitro groups | Strong electron-withdrawing nature enhances the intramolecular charge transfer, leading to significant changes in dipole moment upon excitation and thus greater sensitivity to solvent polarity. |

| π-Conjugated System | Cinnamylidene bridge | Provides a pathway for efficient charge transfer from the donor to the acceptor part of the molecule. The length and nature of the bridge can be modified to tune the solvatochromic properties. |

| Aromatic System | m-nitrophenyl group | Acts as part of the conjugated system and its substitution pattern influences the electronic properties and overall polarity of the molecule. |

Contributions to Molecular Electronic Devices

The pronounced intramolecular charge transfer characteristics of Malononitrile, (m-nitrocinnamylidene)- and its derivatives make them promising candidates for components in molecular electronic devices. The core principle behind their application in this domain is their ability to exhibit significant second-order nonlinear optical (NLO) properties, such as a large first hyperpolarizability (β).

Molecules with a D-π-A structure, like (m-nitrocinnamylidene)malononitrile, can exhibit a substantial change in dipole moment upon excitation, which is a prerequisite for a large NLO response. This property is crucial for applications in electro-optic (EO) modulators, where an applied electric field can alter the refractive index of the material, enabling the modulation of light. The efficiency of this process is directly related to the molecular hyperpolarizability.

Theoretical studies on similar donor-π-acceptor compounds with dicyanovinyl acceptors have shown that the choice of the donor and the π-bridge significantly influences the NLO properties. nih.gov The presence of a strong acceptor like the dicyanovinyl group, combined with the nitro group on the phenyl ring, suggests that (m-nitrocinnamylidene)malononitrile would possess a significant first hyperpolarizability. nih.gov

Table 2: Predicted Contributions to Molecular Electronic Devices

| Application Area | Relevant Property | Role of (m-nitrocinnamylidene)malononitrile |

| Electro-Optic Modulators | High first hyperpolarizability (β) | The D-π-A structure facilitates a large change in dipole moment upon application of an electric field, leading to a change in the refractive index of the material. |

| Optical Switches | Bistability, photochromism | Derivatives could be designed to switch between two stable states with different optical properties upon light irradiation. |

| Molecular Rectifiers | Asymmetric charge transport | The inherent asymmetry in the electronic structure could potentially be exploited for unidirectional current flow at the molecular level. |

While specific experimental data on the NLO properties of Malononitrile, (m-nitrocinnamylidene)- are scarce, the general understanding of structure-property relationships in D-π-A chromophores strongly supports its potential in this area. nih.gov

Applications in High-Density Data Storage Materials

The potential of Malononitrile, (m-nitrocinnamylidene)- and its derivatives extends to the realm of high-density data storage. The same nonlinear optical properties that make them suitable for molecular electronics are also relevant for optical data storage technologies. One promising avenue is two-photon absorption (2PA), a process where a molecule simultaneously absorbs two photons.

Materials with high 2PA cross-sections can be used in 3D optical data storage. In this technology, a tightly focused laser beam can induce a localized chemical or physical change in the material at the focal point, where the photon density is high enough for 2PA to occur. This allows for the writing of data in three dimensions, significantly increasing the storage density compared to conventional 2D storage media.

Exploration in Photo-Crosslinkable Main Chain Liquid Crystalline Polymers

Derivatives of malononitrile have been explored as components in photo-crosslinkable polymers. The cinnamylidene group in Malononitrile, (m-nitrocinnamylidene)- is a well-known photo-reactive moiety. Upon exposure to UV light, cinnamate (B1238496) and cinnamylidene groups can undergo a [2+2] cycloaddition reaction, leading to the formation of a cyclobutane (B1203170) ring. This reaction can be used to crosslink polymer chains, forming a stable network.

When such photo-crosslinkable groups are incorporated into the main chain of a liquid crystalline polymer, it is possible to "freeze" the liquid crystalline order by irradiating the material in its liquid crystalline phase. This results in the formation of a highly ordered and stable anisotropic polymer network. These materials are of great interest for applications such as optical films with tailored birefringence and polarization gratings.

While the direct incorporation of Malononitrile, (m-nitrocinnamylidene)- into a polymer main chain has not been extensively reported, the principle has been demonstrated with related cinnamoyl-containing polymers. The presence of the malononitrile group could further influence the electronic and optical properties of the resulting polymer network.

Role as Ligands in Coordination Chemistry

The malononitrile group possesses two nitrogen atoms with lone pairs of electrons, making it a potential ligand for coordination to metal ions. The π-system of the entire molecule can also participate in coordination. The formation of coordination complexes with metal ions can significantly alter the photophysical and electronic properties of the (m-nitrocinnamylidene)malononitrile ligand.

For instance, coordination to a metal center can:

Tune the ICT properties: The metal ion can act as a Lewis acid, influencing the electron density distribution within the ligand and thereby modifying the energy of the ICT transition. This can lead to changes in the color and solvatochromic behavior of the compound.

Introduce new functionalities: The metal center can bring in its own set of properties, such as magnetism, redox activity, or catalytic activity, leading to the creation of multifunctional materials.

Facilitate self-assembly: The directional nature of coordination bonds can be used to direct the self-assembly of the ligands into well-defined supramolecular architectures, such as coordination polymers or metal-organic frameworks (MOFs).

While there is a lack of specific studies on the coordination chemistry of Malononitrile, (m-nitrocinnamylidene)-, the rich coordination chemistry of other malononitrile derivatives suggests that this would be a fruitful area of research.

Future Research Directions and Emerging Trends in Malononitrile, M Nitrocinnamylidene Chemistry

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of Malononitrile (B47326), (m-nitrocinnamylidene)- and its derivatives has traditionally relied on the Knoevenagel condensation. Future efforts will prioritize the development of environmentally benign synthetic protocols that offer high yields, reduced reaction times, and minimal waste. nih.govrasayanjournal.co.in Emerging trends in this area focus on replacing hazardous solvents and catalysts with greener alternatives.

Key innovations include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly shorten reaction times and improve yields in Knoevenagel condensations, often in solvent-free conditions or using green solvents like water or ethanol. nih.gov

Ultrasound-Assisted Reactions: Sonication provides mechanical energy to accelerate reactions, offering an energy-efficient method for synthesizing benzylidenemalononitrile (B1330407) derivatives. nih.gov

Photocatalysis: The use of visible light to drive the synthesis from stable precursors like benzyl (B1604629) alcohols represents a sustainable and mild approach. uni-regensburg.deresearchgate.net This method can combine the oxidation of the alcohol to the aldehyde and the subsequent condensation in a one-pot tandem process. uni-regensburg.deresearchgate.net

Aqueous Media and Green Catalysts: Performing the synthesis in water using readily available, non-toxic, and reusable catalysts such as alum or simple organocatalysts aligns with the core principles of green chemistry. rasayanjournal.co.inuni-regensburg.de

| Methodology | Key Advantages | Future Application for (m-nitrocinnamylidene)malononitrile |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, potential for solvent-free conditions. nih.gov | Rapid library synthesis of derivatives for property screening. |

| Ultrasound-Assisted Synthesis | Energy efficiency, improved reaction rates, use of heterogeneous catalysts. nih.gov | Scalable, energy-efficient production. |

| Visible-Light Photocatalysis | Uses light as a renewable energy source, mild reaction conditions, tandem reactions possible. uni-regensburg.de | Synthesis from alternative, stable precursors under ambient conditions. |

| Synthesis in Aqueous Media | Eliminates hazardous organic solvents, simplifies product isolation, uses inexpensive catalysts. rasayanjournal.co.in | Development of a fully sustainable and low-cost manufacturing process. |

Expanding the Scope of Derivatization and Functionalization

The Malononitrile, (m-nitrocinnamylidene)- scaffold possesses multiple sites for chemical modification, allowing for the fine-tuning of its chemical and physical properties. Future research will focus on systematically exploring these derivatization pathways to create a broad family of functional materials.

Modification of the Nitro Group: The aromatic nitro group is a key functional handle. Its selective reduction can yield an amino group, transforming the molecule's electronic character from strongly electron-withdrawing to electron-donating. wikipedia.orgjsynthchem.com This amino derivative could serve as a precursor for amides, imines, or diazo compounds, opening up new applications. A variety of reagents, including sodium borohydride (B1222165) with transition metal catalysts or catalytic hydrogenation, can achieve this transformation. wikipedia.orgjsynthchem.com The intermediate hydroxylamine (B1172632) and nitroso species may also provide access to unique derivatives. nih.gov

Reactions of the Dicyanovinyl Group: The activated double bond and nitrile groups are ripe for further chemistry. The dicyanovinyl moiety is known to undergo nucleophilic addition reactions, a property that has been exploited for creating chemosensors. mdpi.com Furthermore, this group can participate in cycloaddition reactions, serving as a building block for complex heterocyclic systems. researchgate.net

Aromatic Ring Substitution: While the parent compound is substituted at the meta position, future synthetic efforts could explore ortho- and para-isomers, as well as the introduction of additional substituents on the phenyl ring to modulate steric and electronic properties.

Integration into Novel Supramolecular Assemblies

The inherent polarity and planar, conjugated structure of Malononitrile, (m-nitrocinnamylidene)- make it an excellent candidate for constructing ordered, non-covalent structures. This "bottom-up" approach is central to the development of advanced functional materials.

Self-Assembled Monolayers (SAMs): As a push-pull chromophore, the molecule possesses a significant dipole moment. mdpi.com This facilitates self-assembly on surfaces to form highly ordered, dense monolayers. nih.govrsc.org By adding a suitable anchoring group (like a thiol or silane) through derivatization, these molecules could be grafted onto substrates like gold or silicon dioxide to create functional surfaces for applications in molecular electronics and optoelectronics. mdpi.comrsc.org

Host-Guest Chemistry: The molecule's size and shape could allow it to act as a "guest" within a larger "host" molecule, such as a cyclodextrin, calixarene, or a self-assembled molecular cage. nitschkegroup-cambridge.comnih.gov Encapsulation within a host can alter the guest's properties, such as its solubility, stability, and photophysics, and can be used to control its reactivity or release. nitschkegroup-cambridge.comnih.govrsc.org

Advanced Computational Design for Targeted Material Properties

The trial-and-error approach to materials discovery is increasingly being replaced by a design-first strategy guided by computational chemistry. Future research on Malononitrile, (m-nitrocinnamylidene)- will heavily leverage these in silico tools.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become powerful methods for predicting the properties of organic molecules. acs.orgatu.ienih.gov For derivatives of Malononitrile, (m-nitrocinnamylidene)-, computational studies will be crucial for:

Predicting Electronic Properties: Calculating frontier molecular orbital (HOMO-LUMO) energies to predict the electronic band gap, charge transfer characteristics, and reactivity of novel derivatives. acs.orgnih.gov

Screening for Nonlinear Optical (NLO) Properties: The push-pull nature of the molecule suggests potential for NLO applications. nih.gov Computational methods can calculate polarizability (α) and hyperpolarizability (β, γ) to identify derivatives with a high NLO response before committing to their synthesis. researchgate.netfrontiersin.orgresearchgate.net

Modeling Supramolecular Interactions: Simulating how individual molecules will interact to form larger assemblies, providing insight into the stability and structure of potential self-assembled monolayers or host-guest complexes.

| Computational Method | Calculated Parameter | Relevance to Material Design |

|---|---|---|

| DFT | HOMO/LUMO Energies | Predicts electronic band gap, charge transport properties, and color. acs.org |

| DFT | Dipole Moment (μ) | Indicates potential for self-assembly and interaction with electric fields. researchgate.net |

| DFT/TD-DFT | Hyperpolarizability (β, γ) | Screens candidates for second and third-order nonlinear optical applications. frontiersin.orgresearchgate.net |

| DFT | Molecular Electrostatic Potential | Visualizes charge distribution, predicting sites for non-covalent interactions. researchgate.net |

Synergistic Research Across Synthetic, Computational, and Materials Science Disciplines

The most significant emerging trend is the integration of multiple scientific disciplines into a cohesive research cycle. The future of Malononitrile, (m-nitrocinnamylidene)- chemistry will not reside in a single domain but at the intersection of synthesis, computation, and materials science.

This synergistic workflow will operate as follows:

Design: Computational scientists will design novel derivatives and predict their properties, identifying candidates with the highest potential for specific applications (e.g., a large hyperpolarizability for NLO).

Synthesis: Synthetic organic chemists will then develop efficient and sustainable routes, likely using the green chemistry principles outlined in section 7.1, to create the targeted molecules.

Characterization & Fabrication: Materials scientists will characterize the properties of the newly synthesized compounds and investigate their ability to form functional materials, such as the supramolecular assemblies discussed in section 7.3.

Feedback: The experimental results will be fed back to the computational models, refining their accuracy and informing the next cycle of molecular design.

This iterative, multidisciplinary feedback loop will accelerate the discovery and optimization of new materials based on the Malononitrile, (m-nitrocinnamylidene)- scaffold, transforming it from a single compound into a versatile platform for advanced technologies.

Q & A

Q. What computational methods are recommended for optimizing the molecular structure of malononitrile derivatives, and how do they compare to experimental data?

Density functional theory (DFT) with the B3LYP functional (incorporating exact exchange and gradient corrections) is widely used for structural optimization. For example, studies on malononitrile dimerization show excellent agreement between B3LYP-calculated bond lengths (e.g., C2–N1) and crystallographic data, with deviations attributed to hydrogen bonding in the crystal phase . The B3LYP functional’s accuracy is supported by its ability to predict thermochemical properties (e.g., atomization energies) with average deviations of ~2.4 kcal/mol . For validation, compare computed rotational constants (e.g., rotational spectroscopy data for malononitrile) with experimental microwave spectra .

Q. How can liquid-liquid extraction be optimized to isolate malononitrile from aqueous solutions?

Malononitrile’s solubility in ether (20 g/100 mL) vs. water (13.3 g/100 mL) allows efficient extraction. Using three sequential ether extractions (100 mL each) on a 400 mL aqueous solution containing 40 g of malononitrile yields 24.63 g (61.6% recovery) via the partition equation:

Q. What safety protocols are critical when handling malononitrile in laboratory settings?

- Incompatibilities : Avoid oxidizing agents (e.g., chlorates, peroxides), strong acids/bases, and ignition sources due to fire/explosion risks .

- Exposure Limits : Adhere to NIOSH’s recommended TWA limit of 3 ppm (8 mg/m³) for occupational exposure .

- First Aid : For inhalation, move to fresh air; consult a physician if symptoms persist. Use chemical-resistant gloves and ventilation during synthesis .

Advanced Research Questions

Q. How does the acceptor strength of malononitrile influence the electronic properties of heterocyclic compounds, and how can this be experimentally validated?

Malononitrile’s strong electron-withdrawing nature shifts NMR signals upfield in 4H-pyran-4-ylidene derivatives (e.g., H-3 protons at 6.86–8.76 ppm vs. thiobarbituric acid analogs). Solvatochromic studies using UV-Vis spectroscopy (e.g., absorption maxima shifts in tetrahydrofuran) and DFT calculations (B3LYP/6-311+G(d)) confirm its superior acceptor ability compared to cyanoacetate or ketone groups .

Q. What reaction mechanisms explain the ring contraction observed in diaryldihydropyrazine reactions with malononitrile?

The reaction proceeds via a zwitterionic intermediate formed by malononitrile addition to the imine bond. This intermediate induces tetrahydropyrazine ring contraction through conjugation with nitrile groups and phenyl rings, analogous to the benzilic acid rearrangement. Computational studies (DFT) and X-ray crystallography validate the proposed pathway .

Q. What astrophysical methods are employed to detect malononitrile in extraterrestrial environments like Titan’s atmosphere?

Rotational spectroscopy with precise frequency predictions (accounting for spin statistics) is used to identify malononitrile in interstellar media. Line intensity analysis of millimeter/submillimeter spectra (e.g., ALMA observations) matches calculated rotational constants (, , ) and dipole moments . Proposed gas-phase reactions (62 pathways) involving cyano radicals and acetylene derivatives simulate its formation in Titan-like conditions .

Q. How can photoenzymatic strategies be designed for enantioselective synthesis of β-chiral malononitrile derivatives?

A one-pot, two-stage method combines:

- Stage 1 : Photocatalytic Knoevenagel condensation (e.g., malononitrile + aldehyde → α,β-unsaturated nitrile).

- Stage 2 : Enzymatic asymmetric reduction (e.g., ene-reductases with NADPH cofactors) to achieve >90% enantiomeric excess (ee). This approach avoids harsh conditions and leverages visible-light catalysis (e.g., Ru/Ir photosensitizers) .

Data Contradiction Analysis

Q. How can discrepancies between computational and experimental bond lengths in malononitrile dimer studies be resolved?

DFT calculations (B3LYP) for the C2–N1 bond in the malononitrile dimer show a 0.02–0.05 Å deviation from crystallographic data due to intermolecular hydrogen bonding in the solid state. To reconcile this, include dispersion corrections (e.g., Grimme’s D3) in DFT models or use periodic boundary conditions for crystal-phase simulations .

Methodological Tables

Table 1. Comparison of Computational Methods for Malononitrile Derivatives

Table 2. Safety and Handling Data for Malononitrile

| Parameter | Value | Reference |

|---|---|---|

| NIOSH TWA Limit | 3 ppm (8 mg/m³) | |

| Autoignition Temperature | Not determined (avoid sparks) | |

| Incompatible Agents | Oxidizers, strong acids/bases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.